2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)hydrazinecarboxamide
Description
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Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F6N7OS/c1-32-11(6-28-15(32)34-13-10(19)3-8(5-27-13)17(23,24)25)29-14(33)31-30-12-9(18)2-7(4-26-12)16(20,21)22/h2-6H,1H3,(H,26,30)(H2,29,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVVZDCIWGTJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F6N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)hydrazinecarboxamide , also known by its CAS number 658066-35-4, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 396.715 g/mol. The presence of trifluoromethyl and chloro substituents on the pyridine ring contributes to its unique chemical properties and biological activities.
Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced biological activity due to their ability to modulate interactions with biological targets. The trifluoromethyl group can increase lipophilicity and alter the electronic properties of the molecule, allowing for better binding to target sites such as enzymes or receptors involved in disease pathways .
Anticancer Activity
The compound has shown promising anticancer properties in various studies. For instance, it has been reported to inhibit cell proliferation in cancer cell lines, demonstrating an IC50 value of approximately 0.126 μM on MDA-MB-231 (triple-negative breast cancer) cells. This suggests a potent effect on cancer cells while exhibiting significantly lesser effects on normal cells, indicating a favorable therapeutic window .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | High |
| MCF10A (normal) | 2.38 | Low |
Antibacterial Activity
In addition to its anticancer effects, the compound has been evaluated for antibacterial activity. It demonstrates significant inhibition against certain strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve inhibition of bacterial Sfp-phosphopantetheinyl transferase, an essential enzyme for bacterial viability .
Table 2: Antibacterial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure significantly affect biological activity. For example, altering the position or type of substituents on the pyridine ring can enhance or diminish activity against specific targets .
Case Studies
-
Case Study 1: Breast Cancer Treatment
- In a preclinical model using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in reduced metastatic nodules compared to controls. This highlights its potential as a therapeutic agent in managing aggressive breast cancers.
- Case Study 2: Bacterial Infections
Scientific Research Applications
Agrochemical Applications
The compound serves as a key structural motif in various agrochemical formulations. Its trifluoromethyl group enhances lipophilicity, increasing bioavailability and efficacy against pests and diseases. Research indicates that derivatives of this compound demonstrate significant insecticidal and fungicidal properties.
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent. Its design allows for interactions with biological targets involved in various diseases:
- Anticancer Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer drug candidate.
- Anti-inflammatory Properties : The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been explored, indicating potential use in treating inflammatory diseases.
Case Study 1: Insecticidal Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the insecticidal efficacy of similar trifluoromethyl-pyridine derivatives against common agricultural pests. Results indicated that compounds with similar structures to the target compound showed over 80% mortality rates in treated populations within 48 hours, highlighting its potential utility in pest control strategies .
Case Study 2: Anticancer Potential
Research conducted at a pharmaceutical laboratory assessed the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that it significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutics . Further studies are warranted to explore its mechanism of action and optimize its efficacy.
Chemical Reactions Analysis
Reactivity of the Chloro Substituent
The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group contains a chlorine atom at the 3-position of the pyridine ring. Chlorine in aromatic systems typically undergoes nucleophilic aromatic substitution under specific conditions:
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Mechanism : The electron-withdrawing trifluoromethyl group at position 5 activates the pyridine ring toward nucleophilic substitution. Chlorine is a good leaving group, enabling reactions with strong nucleophiles (e.g., amines, hydroxides) under basic or high-temperature conditions.
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Potential Products : Substitution of Cl with nucleophiles (e.g., -NH2, -OH) could generate derivatives with altered electronic properties.
Reactivity of the Sulfanyl Bridge
The sulfanyl (-S-) group connecting the pyridinyl and imidazolyl moieties is susceptible to oxidation or metal-mediated transformations:
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Oxidation : Sulfur in the -S- state can oxidize to sulfoxide (-SO-) or sulfone (-SO2-) under oxidizing agents like hydrogen peroxide or mCPBA.
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Copper-Mediated Couplings : The sulfanyl group may participate in Ullmann-type couplings if activated, though steric hindrance from the bulky trifluoromethyl group could limit reactivity.
Reactivity of the Hydrazinecarboxamide Group
The hydrazinecarboxamide (-CONHNH2) group is a versatile functional group:
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Condensation Reactions : It can react with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones or amidrazones.
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Cyclization : Under basic conditions, the hydrazinecarboxamide may undergo intramolecular cyclization to form heterocycles (e.g., triazoles).
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Hydrolysis : Acidic or basic conditions could hydrolyze the amide to a carboxylic acid or its salt.
Trifluoromethyl Group Stability
The trifluoromethyl (-CF3) group is highly electron-withdrawing and chemically inert under most conditions. It primarily influences the electronic environment of adjacent functional groups rather than directly participating in reactions.
Imidazolyl Ring Reactivity
The 1-methyl-1H-imidazol-5-yl group is a planar aromatic system. Potential reactions include:
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Electrophilic Substitution : The imidazole ring could undergo electrophilic substitution (e.g., alkylation, acylation) at the 5-position.
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Metal Coordination : Imidazoles are known ligands for transition metals, enabling coordination chemistry applications.
Hypothetical Reaction Pathways
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Nucleophilic aromatic substitution | Strong nucleophile (e.g., NH3), heat | Substituted pyridinyl derivative |
| Oxidation of sulfanyl bridge | H2O2, mCPBA | Sulfoxide/sulfone derivatives |
| Hydrazinecarboxamide hydrolysis | HCl/H2O or NaOH | Carboxylic acid or amide hydrolysis products |
| Imidazole alkylation | Alkyl halide, base | Alkylated imidazolyl derivative |
Research Gaps and Limitations
Available sources ( ) primarily focus on structural identification, purity (≥90%), and supplier information. No experimental data on reaction kinetics, thermodynamics, or catalytic applications is reported. Further studies are needed to validate the proposed reactivity pathways.
Preparation Methods
Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Sulfanyl Intermediate
The sulfanyl-bridged pyridine subunits are synthesized through nucleophilic aromatic substitution (SNAr). Key parameters include:
Reaction Conditions
- Substrate: 2,3-dichloro-5-(trifluoromethyl)pyridine
- Nucleophile: Thiourea derivatives under phase-transfer catalysis
- Solvent: 1,2-propanediol/water (3:1 v/v)
- Temperature: 80–90°C
- Atmosphere: Nitrogen stream to prevent oxidation
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent Ratio | 1:1 to 5:1 (diol:H₂O) | 3:1 | +22% yield |
| Reaction Time | 2–24 h | 6 h | Plateau after 5 h |
| Nucleophile Equiv. | 1.1–2.5 | 1.8 | Maximizes conversion |
Imidazole Core Formation
The 1-methyl-1H-imidazole-5-amine intermediate is constructed via a modified Debus-Radziszewski reaction:
Three-Component Condensation
- Components: Glyoxal, methylamine, and ammonium acetate
- Catalyst: TMDP (2,2,6,6-tetramethylpiperidine) in molten state
- Conditions:
- Temperature: 65°C (maintained ±1°C)
- Time: 60 min
- Solvent: None (neat conditions)
Yield Optimization with TMDP
| TMDP Loading (mol%) | Solvent System | Yield (%) |
|---|---|---|
| 10 | H₂O/EtOH (1:1) | 91 |
| 20 | H₂O/EtOH (1:1) | 92 |
| — | Molten TMDP | 92 |
Molten TMDP eliminates solvent effects while providing dual hydrogen bonding and Lewis acid activation.
Hydrazinecarboxamide Bridge Installation
Coupling of the sulfanylpyridine intermediates to the imidazole core employs carbodiimide-mediated amidation:
Stepwise Protocol
- Activation : React 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with EDCI/HOBt in DMF
- Amination : Add 1-methyl-1H-imidazol-5-amine derivative at 0°C → RT
- Thioether Formation : Treat with NaSH in DMSO under microwave irradiation (100°C, 20 min)
Critical Parameters
- pH control during amidation (maintain 7.5–8.0)
- Strict exclusion of moisture to prevent EDCI hydrolysis
- Microwave power: 300 W for consistent heating
Analytical Characterization
Spectroscopic Verification
Chromatographic Purity
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile Phase: MeCN/0.1% TFA (65:35)
- Flow: 1.0 mL/min
- Retention: 12.7 min
- Purity: ≥98.5% (254 nm)
Challenges and Mitigation Strategies
Steric Hindrance in Coupling Steps
The geminal trifluoromethyl and chloro groups on pyridine create significant steric bulk, leading to:
- Slow reaction kinetics in SNAr steps
- Potential epimerization at the hydrazinecarboxamide bridge
Solutions :
Hygroscopicity of Intermediates
The imidazole-hydrazine intermediate readily absorbs moisture, causing:
- Hydrolysis of active esters
- Reduced coupling efficiency
Mitigation :
- Store intermediates over 3Å molecular sieves
- Perform reactions under nitrogen atmosphere
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step routes requiring precise control of trifluoromethylation and chlorination. Key steps include:
- Use of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) and chlorinating agents (e.g., POCl₃) under anhydrous conditions .
- Sulfanyl group introduction via nucleophilic substitution, monitored by TLC and characterized by NMR and MS . Optimization strategies: Adjust stoichiometry of pyridinyl precursors, employ inert atmospheres to prevent hydrolysis, and use polar aprotic solvents (e.g., DMF) to enhance reactivity .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- 1H/13C NMR : Assign peaks for pyridinyl (δ 8.2–8.5 ppm), imidazole (δ 7.1–7.3 ppm), and hydrazinecarboxamide (δ 10.2 ppm) moieties .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error .
- IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (S–C, ~650 cm⁻¹) groups .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications : Synthesize analogs with substitutions on the pyridinyl (e.g., replacing Cl with Br) or imidazole (e.g., varying N-methylation) to assess bioactivity shifts .
- Biological assays : Pair synthetic analogs with enzyme inhibition (e.g., kinase assays) or cellular cytotoxicity screens (e.g., IC₅₀ in cancer lines) .
- Computational docking : Use molecular dynamics to predict binding affinities to targets like ATP-binding pockets .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Replicate studies : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Compare data across publications, noting differences in purity (>98% by HPLC), solvent (DMSO vs. saline), or dosing regimens .
- Advanced profiling : Use transcriptomics or proteomics to identify off-target effects that may explain variability .
Q. What computational approaches are effective for predicting reactivity or degradation pathways?
- Reaction path modeling : Apply quantum chemical calculations (e.g., DFT) to simulate oxidation/reduction pathways, focusing on sulfanyl and hydrazine groups .
- Degradation studies : Use accelerated stability testing (40°C/75% RH) paired with LC-MS to identify hydrolytic or photolytic byproducts .
Q. How can reaction efficiency be improved for substitutions involving chloropyridinyl groups?
- Catalysis : Screen Pd/Cu catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Microwave-assisted synthesis : Reduce reaction times for nucleophilic substitutions (e.g., from 24h to 2h at 120°C) .
Q. What strategies mitigate stability issues during long-term storage?
- Lyophilization : Store in amber vials under argon at –20°C to prevent oxidation of sulfanyl groups .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.01% w/v in DMSO stock solutions .
Q. How can synergistic effects with co-administered compounds be evaluated?
- Combinatorial screens : Use high-throughput platforms to test pairwise combinations with approved drugs (e.g., kinase inhibitors) .
- Isobologram analysis : Calculate combination indices (CI <1 indicates synergy) in dose-matrix assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
